2-(4-Pentylbenzoyl)pyridine
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Overview
Description
2-(4-Pentylbenzoyl)pyridine is a synthetic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)pyridine can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the reaction of aldehydes or ketones with ammonia . This method, first studied in detail by Chichibabin in 1929, remains a general synthetic method for producing pyridine bases .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: Pyridines can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines react with alkylating agents to give pyridinium salts.
Complex Formation: Pyridines can form complexes with a wide variety of Lewis acids.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Substitution: Alkylating agents are used for substitution reactions.
Complex Formation: Lewis acids are used for forming complexes.
Major Products Formed
Oxidation: Pyridine N-oxides.
Substitution: Pyridinium salts.
Complex Formation: Various Lewis acid complexes.
Scientific Research Applications
2-(4-Pentylbenzoyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Pentylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The pyridine fragment is capable of modifying the properties of compounds, sometimes changing their application . It can form complexes with metals and hydrogen bonds due to the lone electron pair on the nitrogen atom, as well as participate in electrostatic, dipole-dipole, and van der Waals interactions .
Comparison with Similar Compounds
2-(4-Pentylbenzoyl)pyridine can be compared with other pyridine derivatives, such as:
These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
(4-pentylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANXBBEIJYIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642007 |
Source
|
Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-94-7 |
Source
|
Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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